Product packaging for DIMETHYLDIFLUOROSILANE(Cat. No.:CAS No. 353-66-2)

DIMETHYLDIFLUOROSILANE

Cat. No.: B1585213
CAS No.: 353-66-2
M. Wt: 96.15 g/mol
InChI Key: XRRDNAZMVAXXQP-UHFFFAOYSA-N
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Description

DIMETHYLDIFLUOROSILANE is a useful research compound. Its molecular formula is C2H6F2Si and its molecular weight is 96.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6F2Si B1585213 DIMETHYLDIFLUOROSILANE CAS No. 353-66-2

Properties

IUPAC Name

difluoro(dimethyl)silane
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InChI

InChI=1S/C2H6F2Si/c1-5(2,3)4/h1-2H3
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InChI Key

XRRDNAZMVAXXQP-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(F)F
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Molecular Formula

C2H6F2Si
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DSSTOX Substance ID

DTXSID6059861
Record name Silane, difluorodimethyl-
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Molecular Weight

96.15 g/mol
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Physical Description

Compressed gas or liquid with an acrid odor of hydrogen fluoride; [Gelest MSDS]
Record name Difluorodimethylsilane
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CAS No.

353-66-2
Record name Difluorodimethylsilane
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Record name Silane, difluorodimethyl-
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Record name Silane, difluorodimethyl-
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Record name Silane, difluorodimethyl-
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Significance and Research Trajectories of Fluorosilanes in Chemical Sciences

Fluorosilanes, the family of compounds to which dimethyldifluorosilane belongs, are distinguished by the presence of a silicon-fluorine (Si-F) bond, which is one of the strongest known single bonds in chemistry. acs.org This inherent stability makes fluorosilanes and the materials derived from them highly resistant to heat, light, and chemical degradation. mdpi.com Their primary significance lies in their role as precursors for advanced materials with tailored surface properties. mdpi.comdakenchem.com

A major research trajectory for fluorosilanes is the development of hydrophobic and superhydrophobic surfaces. mdpi.comdakenchem.com The low surface energy imparted by fluorine atoms leads to the creation of highly water-repellent coatings. mdpi.comiwaponline.com These are crucial for protecting materials like stone, wood, and glass from atmospheric water and corrosion. mdpi.com In material science, fluorosilanes are indispensable for creating high-performance coatings that offer enhanced durability and resistance to moisture and environmental factors, with applications in the automotive, construction, and marine industries. dakenchem.com

Furthermore, the reactivity of the Si-F bond, while strong, can be controlled under specific conditions, making fluorosilanes versatile reagents in chemical synthesis. acs.org They are used in plasma chemical vapor deposition (CVD) processes for the semiconductor industry and in the production of optical fibers. acs.org Theoretical and experimental studies on the hydrolysis of fluorosilanes—their reaction with water—are an active area of research, as understanding this process is key to controlling the formation of silicone polymers (polysiloxanes) and other silicon-based networks. acs.org

Historical Development and Key Milestones in Dimethyldifluorosilane Research

The study of organofluorosilanes gained traction in the mid-20th century. A significant early milestone was the development of methods to synthesize these compounds from their chloro-analogs. A 1951 paper by researchers at Pennsylvania State College detailed a method for preparing various organofluorosilanes by reacting the corresponding organochlorosilanes with aqueous hydrofluoric acid, a foundational technique for this class of compounds. acs.org

Specific research involving dimethyldifluorosilane appeared in the following decade. A 1963 study published in the Canadian Journal of Chemistry documented the formation of this compound as a product of the pyrolysis (thermal decomposition) of dimethylbis(perfluoropropyl)silane at temperatures between 185–295°C. cdnsciencepub.com This work provided insight into the thermal stability and reaction pathways of more complex, fluorinated organosilicon compounds, identifying this compound as a stable breakdown product. cdnsciencepub.com These early studies established the fundamental chemistry and thermal behavior of this compound, paving the way for its eventual use as a specialized chemical intermediate.

Advanced Spectroscopic and Structural Characterization of Dimethyldifluorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For dimethyldifluorosilane, ¹H, ¹⁹F, ²⁹Si, and ¹³C NMR spectroscopy are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a single resonance for the six equivalent protons of the two methyl groups. The chemical shift of these protons is influenced by the electronegativity of the fluorine and silicon atoms. Due to the presence of fluorine, the proton signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for spin-½ nuclei). Furthermore, coupling to the ²⁹Si isotope (with a natural abundance of 4.7%) would result in satellite peaks.

Table 1: ¹H NMR Spectroscopic Data for this compound

Parameter Value
Chemical Shift (δ) Data not available
Multiplicity Triplet (expected)

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum provides direct insight into the fluorine environment within the molecule. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal would be split into a septet by the six equivalent protons of the methyl groups.

A key study by Hunter and Reeves in 1968 investigated the ¹⁹F NMR spectroscopy of various organosilicon compounds, including this compound. spectrabase.com While the specific chemical shift value from this study is not immediately available in recent database compilations, it serves as a foundational reference in the field. The chemical shift of fluorine in organosilanes is sensitive to the nature of the other substituents on the silicon atom.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

Parameter Value Reference
Chemical Shift (δ) Data not available spectrabase.com
Multiplicity Septet (expected)

Silicon Nuclear Magnetic Resonance (²⁹Si NMR)

²⁹Si NMR spectroscopy is a valuable tool for studying the silicon backbone of organosilicon compounds. The chemical shift of the silicon-29 nucleus in this compound is influenced by the two methyl groups and the two highly electronegative fluorine atoms. The signal is expected to be a triplet due to coupling with the two fluorine atoms.

While extensive databases and computational studies on ²⁹Si NMR chemical shifts of silane (B1218182) derivatives exist, specific experimental data for this compound is not prominently reported in the surveyed literature. unige.chrsc.orgrsc.orghuji.ac.ilresearchgate.net The chemical shift would provide valuable information on the electronic environment of the silicon atom.

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

Parameter Value
Chemical Shift (δ) Data not available
Multiplicity Triplet (expected)

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound would exhibit a single resonance corresponding to the two equivalent methyl carbons. This signal would be expected to be a triplet due to coupling with the two fluorine atoms. The chemical shift would be indicative of the shielding effect of the silicon atom and the deshielding effect of the fluorine atoms.

Similar to other NMR data for this compound, specific experimental ¹³C NMR chemical shifts for this compound are not readily found in the examined literature. researchgate.netillinois.edu

Table 4: ¹³C NMR Spectroscopic Data for this compound

Parameter Value
Chemical Shift (δ) Data not available
Multiplicity Triplet (expected)

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

Infrared (IR) Spectroscopic Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds, including C-H, Si-C, and Si-F. The Si-F stretching vibrations are typically strong and appear in a characteristic region of the spectrum. gelest.comnist.govnsc.ru

Key expected vibrational modes for this compound include:

C-H stretching: Around 2900-3000 cm⁻¹

C-H bending: Around 1250-1450 cm⁻¹

Si-C stretching: Typically in the region of 600-800 cm⁻¹

Si-F stretching: Expected to be strong bands in the 800-1000 cm⁻¹ region.

Table 5: Expected Infrared Absorption Regions for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretch 2900-3000
C-H bend 1250-1450
Si-C stretch 600-800

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing insights into its structure and bonding. For this compound ((CH₃)₂SiF₂), the Raman spectrum is characterized by a series of distinct bands corresponding to the fundamental vibrations of its constituent chemical bonds. The primary vibrational modes include the stretching and bending of the Si-C, Si-F, and C-H bonds, as well as torsional and rocking motions of the methyl groups.

Due to the molecule's C₂ᵥ symmetry, all of its vibrational modes are Raman active. The analysis of the spectrum allows for the assignment of specific frequencies to these modes. The Si-F stretching vibrations are typically observed in the high-frequency region of the fingerprint range, while the Si-C stretches appear at lower frequencies. The various vibrations associated with the methyl groups, such as symmetric and asymmetric C-H stretching and bending, are also clearly identifiable. A comprehensive analysis of these vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), provides a detailed picture of the molecule's dynamic structure. arxiv.orgresearchgate.net

Table 1: Principal Vibrational Modes for this compound and Related Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Compound Reference
C-H Asymmetric Stretch~2990 - 3000Dichlorodimethylsilane (B41323)
C-H Symmetric Stretch~2910 - 2920Dichlorodimethylsilane
CH₃ Asymmetric Bend~1410 - 1420Dichlorodimethylsilane
CH₃ Symmetric Bend (Umbrella)~1250 - 1260Dichlorodimethylsilane
Si-F Asymmetric Stretch~900 - 990Fluorosilanes
CH₃ Rock~800 - 870Dichlorodimethylsilane
Si-F Symmetric Stretch~800 - 850Fluorosilanes
Si-C Asymmetric Stretch~700 - 760Dichlorodimethylsilane
Si-C Symmetric Stretch~620 - 670Dichlorodimethylsilane

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile compounds like this compound. In this method, the compound is first vaporized and passed through a capillary column (the GC component), where it is separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase.

After exiting the column, the isolated this compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum displays the molecular ion (the intact molecule with one electron removed, (CH₃)₂SiF₂⁺˙) and a series of fragment ions, each corresponding to a specific piece of the original molecule.

The fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification. For this compound, a key fragment is often the loss of a methyl group (-CH₃), resulting in a prominent peak at a mass-to-charge ratio (m/z) of 81, corresponding to the [CH₃SiF₂]⁺ ion. Further fragmentation can lead to other characteristic ions. The NIST mass spectrometry database records a spectrum for this compound with a total of 69 distinct peaks, confirming its complex fragmentation pattern.

Table 2: Characteristic Mass Fragments of this compound in GC-MS (Electron Ionization)

m/zProposed Ionic FragmentFormulaNotes
96Molecular Ion[(CH₃)₂SiF₂]⁺˙Intact molecule, may be of low intensity
81Loss of a Methyl Group[CH₃SiF₂]⁺Often a major and highly stable fragment
77Loss of a Fluorine Atom[(CH₃)₂SiF]⁺Another significant fragment
66Loss of two Methyl Groups[SiF₂]⁺˙Indicates cleavage of both Si-C bonds

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a "soft" ionization technique that is particularly useful for analyzing moderately polar and thermally stable compounds that may not ionize efficiently with other methods like electrospray ionization. In APCI, the sample is introduced into a heated nebulizer, where it is rapidly vaporized and mixed with a solvent vapor at atmospheric pressure. This gaseous mixture is then subjected to a high-voltage corona discharge.

The discharge ionizes the solvent molecules, which in turn react with the analyte molecules (this compound) in a series of gas-phase ion-molecule reactions. This process typically results in the protonation of the analyte, forming a protonated molecular ion, [M+H]⁺.

The key advantage of APCI for a compound like this compound is that it imparts very little excess energy to the molecule, leading to minimal fragmentation. The resulting mass spectrum is often dominated by the [M+H]⁺ peak (at m/z 97), providing clear and easily interpretable molecular weight information. This makes APCI-MS a powerful tool for confirming the presence and molecular weight of the target compound in complex mixtures with high sensitivity.

Electron Diffraction for Gas-Phase Structural Elucidation

Gas-phase electron diffraction (GED) is a primary technique for determining the precise geometric structure of molecules in their free state, devoid of intermolecular forces present in condensed phases. wikipedia.org This method involves firing a high-energy beam of electrons at a gaseous sample of the substance. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms, creating a diffraction pattern from which internuclear distances and bond angles can be accurately calculated.

While a specific, detailed GED study for this compound was not available in the surveyed literature, the technique has been widely applied to similar small, volatile molecules, including other silanes and fluorocarbons. For illustrative purposes, the structural parameters of the related molecules Silicon Tetrafluoride (SiF₄) and Tetramethylsilane (B1202638) (Si(CH₃)₄) determined by GED are presented below. These molecules exhibit the tetrahedral geometry expected around the central silicon atom. It is anticipated that this compound would also adopt a distorted tetrahedral geometry.

Table 3: Gas-Phase Structural Parameters of Related Silane Compounds Determined by Electron Diffraction

CompoundParameterBond Length (Å)Bond Angle (°)
Silicon Tetrafluoride (SiF₄) Si-F1.555 ± 0.002-
F-Si-F-109.5 (fixed)
Tetramethylsilane (Si(CH₃)₄) Si-C1.875 ± 0.002-
C-H1.111 ± 0.004-
C-Si-C-109.5 (fixed)

Note: The data presented is for related molecules to demonstrate the type of information obtained from GED experiments. The geometry for both reference compounds is tetrahedral. nih.govyoutube.com

X-ray Diffraction for Solid-State Structural Analysis (of Derivatives)

Since this compound is a gas at standard conditions (boiling point: -24.5 °C), its solid-state structure cannot be analyzed using standard X-ray diffraction techniques. Instead, structural information is obtained by studying crystalline derivatives of the compound. X-ray diffraction on single crystals of these derivatives provides precise data on atomic positions within the crystal lattice, allowing for the determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

This approach is crucial for understanding how the dimethyldifluorosilyl moiety, -(CH₃)₂SiF₂-, behaves in a condensed-phase, crystalline environment. The analysis can reveal details about the coordination geometry around the silicon atom, which may be influenced by crystal packing forces or coordination to other atoms, and any significant intermolecular contacts, such as hydrogen bonds or van der Waals interactions.

For example, a derivative could be a coordination complex where the this compound acts as a ligand or a larger molecule synthesized using this compound as a precursor. The resulting crystal structure would provide invaluable experimental data to complement gas-phase studies and theoretical calculations.

Theoretical and Computational Chemistry Studies of Dimethyldifluorosilane

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations provide fundamental insights into the molecular properties of dimethyldifluorosilane from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting molecular structure, electronic characteristics, and spectroscopic behavior without the need for experimental data.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating key bond lengths and angles. While specific high-level computational studies on this compound are scarce, data from analogous compounds like methyltrifluorosilane (B1581886) provide reliable estimates for its structural parameters.

Using quantum chemical methods, the equilibrium geometry of methylfluorosilanes has been calculated. These calculations predict a tetrahedral arrangement around the central silicon atom. The staggered conformation, where the methyl group's hydrogen atoms are not aligned with the fluorine atoms when viewed down the Si-C bond, is the most stable arrangement.

A comparison of calculated geometric parameters for methyltrifluorosilane at the B3LYP/6-31G** level of theory shows good agreement with experimental values, validating the accuracy of these computational approaches. nsc.ru For this compound, a similar tetrahedral geometry is expected, with the C-Si-C and F-Si-F bond angles being close to the ideal tetrahedral angle of 109.5°, slightly distorted due to the different steric and electronic demands of the methyl and fluoro substituents.

ParameterCalculated Value (CH₃SiF₃)Description
r(Si-C)1.816 ÅThe calculated length of the silicon-carbon bond.
r(Si-F)1.599 ÅThe calculated length of the silicon-fluorine bond.
∠(F-Si-F)107.4°The calculated angle between two fluorine atoms and the central silicon atom.
∠(C-Si-F)111.5°The calculated angle between the carbon atom, the silicon atom, and a fluorine atom.

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by highly polar covalent bonds, particularly the Si-F bonds, due to the large electronegativity difference between silicon and fluorine. Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify the charge distribution and understand the nature of the molecular orbitals.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity.

HOMO: For methylfluorosilanes, the HOMO is typically associated with the bonding orbitals of the Si-C bonds.

LUMO: The LUMO is generally centered on the antibonding orbitals of the highly polar Si-F bonds (σ*Si-F).

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability. The low-lying LUMO associated with the Si-F antibonding orbitals indicates that the silicon atom is susceptible to nucleophilic attack, a key step in reactions like hydrolysis.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the frequencies of the fundamental vibrational modes. For methyltrifluorosilane, DFT calculations have been used to assign the observed vibrational bands. nsc.ru The key stretching frequencies are associated with the C-H, Si-C, and Si-F bonds. A similar approach for this compound would yield characteristic frequencies for its symmetric and asymmetric stretches, which are invaluable for its identification.

Vibrational ModeCalculated Frequency (cm⁻¹) for CH₃SiF₃Description
ν(Si-F) symmetric stretch988Symmetric stretching of the silicon-fluorine bonds.
ν(Si-F) asymmetric stretch1011Asymmetric stretching of the silicon-fluorine bonds.
ν(Si-C) stretch734Stretching of the silicon-carbon bond.
δ(CH₃) symmetric deformation1289Symmetric bending (umbrella) motion of the methyl group hydrogens.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. For organosilicon compounds, ²⁹Si NMR is particularly informative. Theoretical calculations can accurately predict ²⁹Si chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net The chemical shift is highly sensitive to the electronic environment around the silicon nucleus. Increasing the number of electronegative fluorine substituents typically leads to a shift to higher frequency (less shielded). Therefore, the ²⁹Si chemical shift of this compound is expected to be found between that of methyltrifluorosilane and trimethylfluorosilane.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.

Energy Surface Mapping for Key Reactions

The potential energy surface (PES) is a conceptual map of the energy of a chemical system as a function of its geometry. libretexts.org By mapping the PES for a reaction, chemists can identify the lowest-energy path from reactants to products. A key reaction for this compound is hydrolysis, the reaction with water.

Computational studies on the hydrolysis of analogous simple fluorosilanes, such as HSiF₃ and MeSiF₃, provide a detailed model for the mechanism expected for this compound. acs.orgnih.govresearchgate.net These studies show that the hydrolysis of fluorosilanes is highly endothermic in the gas phase. nih.gov The reaction is significantly facilitated by the presence of multiple water molecules, which can act as catalysts by forming hydrogen-bonded networks that stabilize the transition state. nih.govresearchgate.net

The reaction pathway involves the nucleophilic attack of a water molecule on the electron-deficient silicon atom. This leads to the formation of a pentacoordinate silicon intermediate or transition state. The energy profile then proceeds through the cleavage of an Si-F bond and the formation of an Si-O bond, ultimately releasing hydrogen fluoride (B91410) (HF).

Transition State Characterization and Activation Energies

The transition state is the highest energy point along the lowest energy reaction pathway. Its structure and energy (the activation energy) determine the rate of the reaction. For the hydrolysis of fluorosilanes, computational models have characterized these transition states.

Studies on MeSiF₃ show that catalysis by a water dimer significantly lowers the activation energy compared to the reaction with a single water monomer. acs.orgnih.gov The transition state involves a cyclic structure where the second water molecule facilitates proton transfer, simultaneously activating the attacking water molecule and stabilizing the departing fluoride ion.

Mechanism with Water Monomer: This pathway has a high activation energy.

Mechanism with Water Dimer: This pathway has a substantially lower activation energy, making it the more likely mechanism. The transition state features a six-membered ring involving the silicon atom, the oxygen of the attacking water molecule, a proton, the oxygen of the second water molecule, its second proton, and the fluorine atom.

Self-consistent reaction field (SCRF) calculations, which model the effect of a solvent continuum, show that an aqueous medium further lowers the activation energy for hydrolysis compared to the gas phase due to better solvation of the charged transition state and the products. nih.gov For this compound, a similar mechanism involving a pentacoordinate silicon transition state, stabilized by additional water molecules, is the computationally predicted pathway for hydrolysis.

Analysis of Reaction Intermediates

The identification and analysis of transient species, or reaction intermediates, are fundamental to understanding the stepwise process of a chemical reaction. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are indispensable for predicting the structure and stability of these short-lived molecules.

In the context of silane (B1218182) chemistry, decomposition pathways often involve highly reactive intermediates like silylenes (R₂Si:). For this compound, a potential unimolecular decomposition pathway could involve the elimination of a molecule, leading to the formation of dimethylsilylene ((CH₃)₂Si:). Theoretical studies on the pyrolysis of similar compounds, such as methyltrichlorosilane, have identified various radical and silylene intermediates. These studies utilize computational methods to map out potential energy surfaces and identify the transition states that connect reactants, intermediates, and products.

While specific data on this compound is scarce, a hypothetical decomposition pathway and its intermediates are presented in the table below, based on established principles of silane chemistry.

Reaction Step Reactant(s) Intermediate(s) Product(s) Computational Method Suggestion
Silylene Elimination(CH₃)₂SiF₂[(CH₃)₂Si...F₂]‡ (Transition State)(CH₃)₂Si: + F₂DFT, MP2, CCSD(T)
HF Elimination(CH₃)₂SiF₂[(CH₃)(CHF)SiF...H]‡ (Transition State)CH₂=Si(CH₃)F + HFDFT, MP2, CCSD(T)
Radical C-H Cleavage(CH₃)₂SiF₂-•CH₂(CH₃)SiF₂ + H•High-level ab initio methods

Thermodynamic and Kinetic Studies through Computational Approaches

Computational chemistry provides essential data on the feasibility and rate of chemical reactions. Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity of a reaction, while kinetic parameters, primarily the activation energy (Ea), dictate the reaction rate.

Studies on the hydrolysis of simple trifluorosilanes have shown that these reactions are often endothermic, with the Gibbs free energy of the first hydrolysis step being positive. It is also noted that the activation energy for hydrolysis can be significantly lowered by the presence of a water dimer, acting as a catalyst. For this compound, similar computational approaches could be employed to determine the thermodynamic and kinetic profiles of its hydrolysis and other reactions. Quantum mechanical methods are essential for calculating the energies of reactants, products, and transition states, from which these parameters can be derived.

The table below summarizes the types of thermodynamic and kinetic data that can be obtained through computational studies, though specific values for this compound are not available in the reviewed literature.

Parameter Description Typical Computational Method
Enthalpy of Reaction (ΔH)The heat absorbed or released during a reaction.DFT, G2, G3, W1
Entropy of Reaction (ΔS)The change in disorder of a system during a reaction.Frequency calculations within DFT or ab initio methods.
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity of a reaction at constant temperature and pressure.Calculated from ΔH and ΔS.
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Locating the transition state structure and calculating its energy relative to the reactants.
Rate Constant (k)A measure of the speed of a reaction.Transition State Theory (TST) combined with calculated activation energies.

Advanced Theoretical Models for Fluorosilane Reactivity

The development and application of advanced theoretical models are crucial for accurately predicting the reactivity of complex molecules like fluorosilanes. These models go beyond simple energetic calculations to include dynamic effects and the influence of the chemical environment.

For fluorosilanes, theoretical models must accurately account for the high electronegativity of fluorine and its influence on the silicon center. Modern computational approaches often employ sophisticated levels of theory, such as coupled-cluster methods [e.g., CCSD(T)], and large basis sets to capture the subtle electronic effects that govern reactivity.

Furthermore, for reactions in solution, continuum solvation models (like PCM or SMD) or explicit solvent models (through quantum mechanics/molecular mechanics - QM/MM) are used to simulate the effect of the solvent on the reaction pathway. Direct dynamics simulations, where the trajectory of the reacting molecules is calculated "on the fly" from electronic structure calculations, can provide even deeper insights into the reaction mechanism and kinetics, including tunneling effects which can be significant for reactions involving the transfer of light atoms like hydrogen.

While the application of these advanced models specifically to this compound is not prominent in the literature, their use in the broader field of silicon and fluorine chemistry indicates their potential for future investigations into the reactivity of this compound.

A Versatile Precursor in the Synthesis of Polymers and Oligomers

This compound serves as a crucial starting material in the creation of various silicon-based polymers. Its reactivity allows for the formation of diverse macromolecular structures with tailored properties, finding applications in a wide range of industries.

Crafting Silicone Polymers and Associated Materials

While the conventional synthesis of silicone polymers, such as polydimethylsiloxane (PDMS), predominantly involves the hydrolysis of dichlorodimethylsilane (B41323), this compound presents an alternative route. The fluorine atoms in this compound can undergo hydrolysis to form silanol intermediates, which then polycondense to create the siloxane backbone characteristic of silicone polymers. This process offers a pathway to silicone materials with potentially different properties due to the different reaction kinetics and byproducts compared to the traditional chlorosilane-based methods.

The synthesis of silicone polymers using this compound is a key area of research, with the potential to yield materials with enhanced thermal stability and chemical resistance, valuable attributes for demanding applications in the aerospace, electronics, and automotive industries.

Formation of Polysilanes and Polycarbosilanes

Current research on the synthesis of polysilanes and polycarbosilanes does not prominently feature this compound as a primary precursor. The established methods for creating the silicon-silicon backbone of polysilanes typically rely on the Wurtz-type reductive coupling of dichlorosilanes. Similarly, the synthesis of polycarbosilanes, which have a backbone of alternating silicon and carbon atoms, often involves precursors other than this compound.

While the direct application of this compound in these specific polymer syntheses is not widely documented, its potential as a co-monomer or for the introduction of specific end-groups remains an area for future investigation.

Development of Silafluorene Derivatives and Polymers

The synthesis of silafluorene derivatives, which are of interest for their applications in organic electronics, typically involves the reaction of 2,2'-dihalobiphenyl compounds with dichlorodimethylsilane. There is currently a lack of available research detailing the use of this compound in the synthesis of silafluorene derivatives and their subsequent polymers. The primary focus in the literature remains on the use of chlorinated silane precursors for the creation of the silicon-bridged fluorene structure.

A Key Contributor to Chemical Vapor Deposition (CVD) Processes

This compound is a valuable precursor in chemical vapor deposition (CVD), a technique used to produce high-quality, high-performance thin films. In CVD, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Depositing High-Purity Silicon Dioxide (SiO₂) Thin Films

This compound is utilized as a precursor for the chemical vapor deposition of silicon dioxide thin films. These films are critical in the semiconductor industry, where they serve as insulators and dielectric layers in the fabrication of microelectronic devices. The use of this compound in this process allows for the creation of thin, uniform layers of SiO₂ with high purity, which is essential for the performance and reliability of these components.

The deposition process typically involves the reaction of this compound with an oxygen source at elevated temperatures. The precise control over process parameters such as temperature, pressure, and gas flow rates allows for the tailoring of the film's properties to meet specific device requirements.

Precursor SystemDeposition Temperature (°C)Resulting FilmKey Advantages
(CH₃)₂SiF₂ + O₂VariesSilicon Dioxide (SiO₂)High purity, uniform thickness

Fabricating Robust Silicon Nitride (Si₃N₄) Thin Films

In addition to silicon dioxide, this compound is also employed in the fabrication of silicon nitride (Si₃N₄) thin films via CVD. Silicon nitride films are known for their hardness, high temperature stability, and excellent barrier properties, making them suitable for use as protective coatings, passivation layers, and dielectric materials in a variety of applications.

The CVD process for silicon nitride using this compound typically involves its reaction with a nitrogen source, such as ammonia, at elevated temperatures. The resulting films exhibit the desirable properties of silicon nitride, contributing to the durability and performance of the coated components.

Precursor SystemDeposition Temperature (°C)Resulting FilmKey Advantages
(CH₃)₂SiF₂ + NH₃VariesSilicon Nitride (Si₃N₄)Hardness, high-temperature stability, barrier properties

Future Research Directions and Perspectives on Dimethyldifluorosilane

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of organosilicon compounds often relies on energy-intensive processes that can generate undesirable byproducts. acs.org Future research is increasingly focused on developing "green" and economically feasible methods for producing dimethyldifluorosilane and its derivatives.

One promising avenue is the exploration of biocatalysis. Merging biocatalysis with silicon chemistry could pave the way for new, more sustainable methods for preparing valuable organosilicon molecules. nih.govresearchgate.net Enzymes, with their high selectivity and efficiency, could offer a greener alternative to traditional chemical catalysts. nih.gov Although biocatalytic approaches to organosilicon compounds are still relatively rare, protein engineering and directed evolution present opportunities to develop enzymes capable of catalyzing useful organosilicon transformations. nih.govresearchgate.net For instance, silicatein enzymes, found in marine sponges, have shown potential in catalyzing the hydrolysis and condensation of organosiloxanes under environmentally benign conditions. pnas.org Future work in this area could lead to biocatalytic routes for this compound synthesis that are more energy-efficient and generate less waste.

Another key area of research is the development of direct synthesis methods that bypass the need for halogenated precursors. The direct synthesis of methylmethoxysilanes from silicon and dimethyl ether using a mechanochemical approach represents a significant step towards a more environmentally friendly process for producing silicone precursors. rsc.org Adapting such direct synthesis principles to produce fluorinated silanes like this compound could dramatically improve the economic and environmental profile of its production. Research into alternative, chlorine-free synthesis routes is a significant challenge but holds the promise of more sustainable industrial processes. mdpi.com

Table 1: Comparison of Synthetic Approaches for Organosilicon Compounds

Synthesis MethodAdvantagesDisadvantagesFuture Research Focus
Traditional Chemical Synthesis Established and scalableEnergy-intensive, potential for hazardous byproductsDevelopment of milder reaction conditions and less hazardous reagents
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyLimited number of known enzymes, potential for lower reaction ratesProtein engineering and directed evolution to create novel biocatalysts for organosilicon chemistry
Direct Synthesis (Mechanochemical) Uses raw silicon, can be more environmentally friendlyCan require high temperatures and pressures, catalyst development is ongoingOptimization of catalysts and reaction conditions for fluorinated silanes

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound into more complex molecules and polymers is heavily reliant on catalysis. Future research will focus on the discovery and optimization of novel catalytic systems to control the reactivity of the Si-F and Si-C bonds.

Transition-metal catalysis has been a dominant force in homogeneous catalysis due to the versatility of these metals. chemistryviews.orgpharmacyjournal.org Recent advances have made the incorporation of fluorine into complex organic molecules easier, and these principles can be applied to the functionalization of this compound. nih.gov Palladium-, rhodium-, and copper-based catalysts have shown success in C-F bond formation and could be adapted for transformations involving this compound. nih.gov The development of catalysts based on non-precious and biocompatible metals like iron is also a growing area of interest. chemistryviews.org Iron(II) fluoride (B91410) complexes, for example, have been shown to catalyze the hydrodefluorination of fluorocarbons, demonstrating the potential for activating C-F bonds. epa.gov

Organocatalysis, which uses small organic molecules as catalysts, offers advantages such as air and moisture tolerance. chemistryviews.org The combination of transition-metal catalysis and organocatalysis is a powerful strategy that could lead to new, highly selective transformations of this compound. chemistryviews.org Research into chiral organocatalysts could also enable the enantioselective synthesis of complex organofluorosilanes. nih.gov

Design and Synthesis of Advanced Materials with Tunable Properties

This compound is a key precursor for a wide range of advanced materials, particularly fluorosilicone polymers and silsesquioxanes. Future research will focus on designing and synthesizing materials with precisely controlled and tunable properties for specific applications.

Fluorosilicone elastomers, derived from precursors like this compound, are known for their excellent thermal stability and resistance to organic solvents. dtic.milgoogle.com Future work will involve the synthesis of new fluorosilicone copolymers with tailored properties. researchgate.net For example, by controlling the fluorine content in vinyl-terminated poly(dimethyl-co-methyltrifluoropropyl) siloxanes, it is possible to create fluorosilicone rubber foam materials with tunable chemical resistance for applications like oil-water separation. nih.gov Anionic ring-opening polymerization is a key technique for synthesizing fluorosilicones, and the choice of initiator can be used to control the molecular weight and viscosity of the resulting polymer. nih.gov

Silsesquioxanes are cage-like organosilicon compounds that are promising candidates for low-dielectric constant (low-κ) materials in the microelectronics industry. nih.gov Future research will focus on developing efficient synthetic methodologies for a variety of fluorinated silsesquioxanes with diverse structures. The hydrosilylation reaction is a key tool for creating these materials, and research into new catalysts and reaction conditions will be crucial for synthesizing silsesquioxanes with precisely controlled properties. nih.gov The ability to tune the dielectric properties of these materials by altering their fluorine content and structure will be essential for their application in next-generation electronic devices. nih.gov

Deeper Understanding of Complex Reaction Mechanisms through Integrated Experimental and Theoretical Approaches

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. Future research will increasingly rely on a combination of advanced experimental techniques and theoretical calculations to unravel these complex pathways.

Density Functional Theory (DFT) is a powerful computational tool for studying reaction mechanisms. For example, DFT methods have been used to develop a theoretical model of organofluorosilane hydrolysis that correlates with experimentally determined hydrolytic half-lives. researchgate.net Such theoretical studies can provide valuable insights into the stability and reactivity of fluorosilanes and guide the design of new compounds with desired properties. researchgate.net Future research will likely involve more extensive use of computational chemistry to investigate the mechanisms of catalytic reactions involving this compound, helping to identify key intermediates and transition states.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, will also play a vital role in elucidating reaction mechanisms. By monitoring reactions in real-time, researchers can gain a deeper understanding of the kinetics and pathways involved. Combining these experimental observations with theoretical calculations will provide a comprehensive picture of the complex chemical transformations of this compound.

Expanding Industrial and High-Technology Applications of this compound Derivatives

The unique properties of materials derived from this compound make them suitable for a wide range of industrial and high-technology applications. Future research will focus on expanding these applications and developing new materials for emerging technologies.

In the semiconductor industry, this compound is already used as a precursor for chemical vapor deposition (CVD) of silicon-based thin films. lookchem.com As electronic devices continue to shrink in size and increase in complexity, the demand for high-purity, high-performance materials will grow. daikin-america.comnih.gov Research into new this compound derivatives for atomic layer deposition (ALD) and other advanced manufacturing processes could lead to the development of next-generation semiconductors with improved performance and reliability. Fluorinated silsesquioxanes are also being investigated as low-κ dielectric materials to reduce signal delay and energy consumption in microelectronic devices. nih.gov

The aerospace and defense industries require materials that can withstand extreme conditions. dow.com Fluorosilicone elastomers derived from this compound offer excellent thermal stability and chemical resistance, making them ideal for seals, gaskets, and other components in aircraft and spacecraft. dtic.mil Future research will focus on developing fluorosilicones with even greater performance characteristics, such as enhanced high-temperature stability and improved resistance to aggressive fluids.

The unique surface properties of fluorosilicones also make them attractive for a variety of other applications, including as antifoaming agents, lubricants, and coatings for optical fibers. google.com Research into modifying the surface energy and other properties of these materials could lead to new applications in areas such as biomedical devices, advanced textiles, and protective coatings.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of dimethyldifluorosilane (DMDFSi) that influence experimental design?

  • Methodological Answer : Key properties include:

PropertyValueRelevance to Experimentation
Density0.888 g/cm³Determines solubility and mixing protocols
Boiling Point2–3°CDictates distillation and storage conditions
Molecular FormulaC₂H₆F₂SiGuides stoichiometric calculations
Flash Point<0°CInforms flammability risks and safety protocols
  • These properties necessitate controlled environments (e.g., low-temperature handling) and inert atmospheres to prevent hydrolysis or combustion.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks due to volatile low boiling point .
  • Storage : Store under inert gas (e.g., argon) at sub-0°C to prevent decomposition .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields are mandatory, as silanes often react exothermically with moisture .
  • Reference safety protocols for analogous silanes (e.g., ethyldichlorosilane) when specific data gaps exist .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for DMDFSi be systematically resolved?

  • Methodological Answer :

  • Systematic Review Framework : Apply PRISMA guidelines to collate and evaluate literature, ensuring transparency in study inclusion/exclusion criteria .
  • Statistical Analysis : Use false discovery rate (FDR) control to identify statistically robust trends while minimizing Type I errors in multi-study comparisons .
  • Experimental Replication : Design experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables causing discrepancies .

Q. What computational models are effective for predicting DMDFSi’s behavior in novel synthetic pathways?

  • Methodological Answer :

  • Quantum Mechanical (QM) Methods : Employ density functional theory (DFT) to model fluorine-silicon bond energetics and reaction pathways.
  • Molecular Dynamics (MD) : Simulate interfacial interactions (e.g., DMDFSi with catalysts) under varying thermal conditions .
  • Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .

Q. How can researchers optimize DMDFSi’s application in surface functionalization studies?

  • Methodological Answer :

  • Experimental Design : Use PICO (Population: substrate materials; Intervention: DMDFSi coating; Comparison: untreated controls; Outcome: hydrophobicity) to structure hypotheses .
  • Characterization Techniques :
  • X-ray photoelectron spectroscopy (XPS) to verify surface Si-F bond formation.
  • Contact angle measurements to quantify hydrophobicity changes .
  • Ethical Considerations : Avoid leading questions in data interpretation; pre-register protocols to reduce bias .

Methodological Considerations for Data Analysis

Q. What statistical approaches mitigate risks of overinterpretation in DMDFSi studies?

  • Methodological Answer :

  • Multiple Testing Correction : Apply Benjamini-Hochberg procedure to control FDR in high-throughput datasets (e.g., catalytic screening) .
  • Power Analysis : Precalculate sample sizes to ensure sufficient sensitivity for detecting effect sizes (e.g., reaction yield differences ≥10%) .
  • Meta-Analysis : Aggregate data from small-scale studies using random-effects models to address heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.